Quetiapine Fumarate

説明

特性

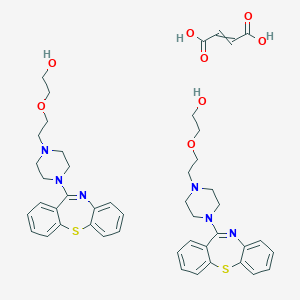

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHJULTYCAQOIJ-WXXKFALUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54N6O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044201 |

Source

|

| Record name | Quetiapine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111974-72-2 |

Source

|

| Record name | Quetiapine fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quetiapine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis[2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl]ethoxy)ethanol]fumarate; [2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol-(E)-2-butanedioate (2:1) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S3PL1B6UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quetiapine Fumarate and the Dopamine D2 Receptor: A Technical Whitepaper on its Atypical Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quetiapine (B1663577) Fumarate (B1241708) is a widely prescribed second-generation (atypical) antipsychotic agent. Its clinical efficacy, coupled with a favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms (EPS), distinguishes it from first-generation (typical) antipsychotics. This distinction is fundamentally rooted in its unique interaction with the dopamine (B1211576) D2 receptor (D2R). This technical guide provides an in-depth examination of Quetiapine's mechanism of action at the D2R, focusing on its receptor binding kinetics, in vivo occupancy, downstream signaling effects, and the key experimental methodologies used to elucidate these properties.

Core Mechanism: The "Fast Dissociation" Hypothesis

Unlike typical antipsychotics such as haloperidol, which bind tightly and persistently to D2 receptors, Quetiapine is characterized by a low affinity and rapid dissociation rate.[1] This kinetic property is central to its atypicality and is often described by the "kiss and run" or "fast dissociation" hypothesis.[2]

The prevailing theory posits that antipsychotic efficacy requires a threshold of D2R blockade in the brain's mesolimbic pathway to reduce excessive dopaminergic neurotransmission.[3] However, sustained, high-level D2R blockade in the nigrostriatal pathway leads to EPS.[4]

Quetiapine's rapid dissociation kinetics allow it to achieve transient D2R antagonism. It briefly blocks the receptor and then quickly disassociates, allowing it to be displaced by physiological surges of endogenous dopamine.[1][5] This transient blockade is sufficient to modulate hyperactivity in the mesolimbic system while permitting more normal dopamine transmission in the nigrostriatal pathway, thus minimizing the risk of motor side effects.[3][6] The difference in affinity among antipsychotics is driven almost entirely by their dissociation rate constant (k_off), not their association rate (k_on).[1]

Quantitative Receptor Binding and Kinetics

The interaction of Quetiapine with the D2R is quantitatively defined by its binding affinity (K_i) and its kinetic rate constants (k_on and k_off). K_i represents the concentration of the drug required to occupy 50% of the receptors at equilibrium and is inversely proportional to affinity.

Table 1: Comparative Binding Affinities (K_i) at Human D2 Receptors

| Compound | Type | D2 Receptor K_i (nM) | Reference(s) |

|---|---|---|---|

| Quetiapine | Atypical | 155 - 380 | [1][2][7][8] |

| Clozapine | Atypical | 82 - 125 | [7][8] |

| Risperidone | Atypical | 1.6 - 3.3 | [7][8] |

| Olanzapine | Atypical | 11 | [8] |

| Haloperidol | Typical | 0.7 |[7] |

The low affinity (high K_i value) of Quetiapine is a direct consequence of its fast dissociation rate (k_off), as shown by kinetic studies.

Table 2: Kinetic Rate Constants at the D2 Receptor

| Parameter | Quetiapine | Haloperidol | Significance | Reference(s) |

|---|---|---|---|---|

| Affinity (K_d, nM) | 155 | 0.7 | ~220-fold difference | [1] |

| Association Rate (k_on) | Similar | Similar | Differences in k_on do not account for significant affinity differences among antipsychotics. | [1] |

| Dissociation Rate (k_off) | Fast | Slow | 99% of the difference in affinity is driven by differences in k_off. | [1] |

| 50% Dissociation Time | ~4 seconds (in presence of 30 µM Dopamine) | ~7 minutes (in presence of 30 µM Dopamine) | Demonstrates rapid displacement by endogenous neurotransmitters. |[9] |

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies have been instrumental in confirming Quetiapine's unique D2R binding profile in the living human brain. These studies reveal a transient and dose-dependent occupancy that is significantly lower at trough concentrations compared to peak concentrations, especially with the immediate-release (IR) formulation.[10] This contrasts with typical antipsychotics that maintain high, sustained D2R occupancy. A therapeutic window of 65-80% D2R occupancy has been suggested for typical antipsychotics, a range that Quetiapine often remains below, particularly at trough levels, which aligns with its low EPS liability.[10]

Table 3: Summary of Human D2 Receptor Occupancy via PET Imaging

| Quetiapine Dose / Formulation | Brain Region | Peak Occupancy (%) | Trough Occupancy (%) | Radioligand | Reference(s) |

|---|---|---|---|---|---|

| 750 mg/day (IR) | Striatum | ~60% (at 2h) | <20% (at 12h) | [11C]raclopride | [1][11] |

| 450 mg/day (IR) | Striatum | 30% | Not determined | [11C]raclopride | [11] |

| 300 mg/day (IR) | Putamen | 50 ± 4% | 7 ± 7% | [11C]raclopride | [10][12] |

| 300 mg/day (XR) | Putamen | 32 ± 11% | 8 ± 6% | [11C]raclopride | [10][12] |

| Various Doses | Temporal Cortex | 44 ± 18% | N/A | [18F]fallypride | [7][13] |

| Various Doses | Putamen | 26 ± 17% | N/A | [18F]fallypride |[7][13] |

Furthermore, studies using high-affinity radioligands like [18F]fallypride suggest that Quetiapine exhibits preferential binding in extrastriatal regions (e.g., temporal cortex) compared to striatal regions (e.g., putamen), a characteristic it shares with clozapine.[7][13] This regional selectivity may also contribute to its atypical profile.

Downstream Signaling and Clinical Implications

The D2R is a G-protein coupled receptor (GPCR) that primarily signals through the G_i/o_ pathway.[14] Agonist (dopamine) binding to the D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Quetiapine, as an antagonist, blocks this action. However, due to its rapid dissociation, the blockade is not absolute. This "loose binding" allows endogenous dopamine to compete effectively at the receptor site, particularly in brain regions with high dopaminergic tone like the nigrostriatal pathway. This permits a degree of physiological D2R signaling to proceed, preventing the profound and sustained dopamine blockade that causes EPS and hyperprolactinemia (by sparing the tuberoinfundibular pathway).[1][3][4]

Key Experimental Methodologies

The characterization of Quetiapine's action at the D2R relies on a suite of sophisticated experimental techniques.

Radioligand Binding Assays

These in vitro assays are fundamental for determining the binding affinity (K_d, K_i) of a compound for a receptor.

Protocol: Competitive Radioligand Binding Assay (for K_i Determination)

-

Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with human D2R).[15][16] This is achieved through homogenization followed by high-speed centrifugation to isolate the membranes.[16]

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with:

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to reach binding equilibrium.[16][17]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed to remove non-specific binding.[15]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor drug. The IC50 (concentration of drug that inhibits 50% of specific radioligand binding) is determined. The K_i value is then calculated from the IC50 using the Cheng-Prusoff equation.[16]

Dissociation Rate (k_off) Measurement

Determining the dissociation rate of an unlabeled compound like Quetiapine requires indirect methods.

Protocol: Washout-Based Dissociation Assay

-

Pre-incubation: Receptors are incubated with a high concentration of the unlabeled drug (Quetiapine) to ensure near-complete receptor occupancy.

-

Washout: The preparation is washed repeatedly with fresh buffer to remove all unbound drug. The washout can be performed for variable periods.[18]

-

Radioligand Addition: A fixed concentration of a D2R radioligand is added for a short, fixed incubation period.

-

Measurement: The amount of specific radioligand binding is measured.

-

Analysis: The recovery of radioligand binding over time is plotted. The rate of recovery reflects the dissociation rate (k_off) of the unlabeled drug.[18]

Positron Emission Tomography (PET) Imaging

PET allows for the non-invasive quantification of receptor occupancy in vivo.

Protocol: Human D2R Occupancy Study

-

Subject Preparation: Healthy volunteers or patients are recruited.[10][12]

-

Baseline Scan: An initial PET scan is performed after injecting a D2R-specific radiotracer (e.g., [11C]raclopride). This scan measures the baseline receptor availability (Binding Potential, BP_ND_).[11]

-

Drug Administration: The subject is treated with Quetiapine for a specified period to reach steady-state plasma concentrations.[10]

-

Post-Drug Scan: A second PET scan is performed at a specific time point post-dose (e.g., at predicted peak and trough plasma concentrations).[10]

-

Data Analysis: The receptor availability after drug treatment is measured. The D2R occupancy is calculated as the percentage reduction in receptor availability from the baseline scan: Occupancy (%) = [(BP_ND_ (Baseline) - BP_ND_ (Post-drug)) / BP_ND_ (Baseline)] x 100

Functional Assays

These assays measure the cellular response following receptor activation or blockade.

-

cAMP Assays: Measure the inhibition of adenylyl cyclase. In the presence of an agonist like dopamine, cAMP levels decrease. An antagonist like Quetiapine will block this decrease.[19][20]

-

β-Arrestin Recruitment Assays: Measure the recruitment of β-arrestin to the D2R upon agonist stimulation, a key process in receptor desensitization. Antagonists inhibit this recruitment.[20][21]

Conclusion

The mechanism of action of Quetiapine Fumarate at the dopamine D2 receptor is a paradigm of kinetic-based drug selectivity. Its therapeutic profile is not merely a function of its receptor affinity but is critically defined by its rapid dissociation kinetics. This "fast k_off" rate allows for a transient D2R blockade that is sufficient for antipsychotic effect while permitting physiological dopamine neurotransmission, thereby minimizing the debilitating side effects associated with the sustained receptor blockade of older, typical antipsychotics. This intricate mechanism, elucidated through a combination of in vitro binding assays, in vivo imaging, and functional studies, underscores the importance of considering drug-receptor kinetics in the design and development of novel CNS therapeutics.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. psychiatrist.com [psychiatrist.com]

- 4. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quetiapine - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. academic.oup.com [academic.oup.com]

- 8. psychiatrist.com [psychiatrist.com]

- 9. psychiatryonline.org [psychiatryonline.org]

- 10. Comparison of D2 dopamine receptor occupancy after oral administration of this compound immediate-release and extended-release formulations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D(2) and 5HT(2A) receptor occupancy of different doses of quetiapine in schizophrenia: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of D₂ dopamine receptor occupancy after oral administration of this compound immediate-release and extended-release formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. innoprot.com [innoprot.com]

- 20. benchchem.com [benchchem.com]

- 21. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Norquetiapine in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine (B1663577), an atypical antipsychotic, has demonstrated a broad spectrum of clinical efficacy, extending beyond psychosis to mood and anxiety disorders.[1] A significant portion of its therapeutic effects, particularly its antidepressant and anxiolytic properties, is attributed to its primary active metabolite, norquetiapine (B1247305) (N-desalkylquetiapine).[2][3] Unlike its parent compound, norquetiapine possesses a unique pharmacological profile characterized by potent inhibition of the norepinephrine (B1679862) transporter (NET) and partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor.[2][3][4] This guide provides a comprehensive technical overview of the preclinical data supporting the role of norquetiapine as a key mediator of quetiapine's therapeutic actions, with a focus on its receptor binding profile, efficacy in established animal models, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Norquetiapine's Pharmacological Profile

The following tables summarize the in vitro binding affinities (Ki) and functional activities of norquetiapine at various neurotransmitter receptors and transporters, providing a quantitative basis for its distinct pharmacological effects.

Table 1: Norquetiapine Binding Affinities (Ki, nM) for Key Neurotransmitter Transporters

| Transporter | Norquetiapine Ki (nM) | Quetiapine Ki (nM) | Reference Compound | Reference Ki (nM) |

| Norepinephrine Transporter (NET) | 29 | >10,000 | Desipramine | 1.1 |

| Serotonin Transporter (SERT) | 720 | >10,000 | Fluoxetine | 1.4 |

| Dopamine (B1211576) Transporter (DAT) | >10,000 | >10,000 | GBR12909 | 10 |

Table 2: Norquetiapine Binding Affinities (Ki, nM) and Functional Activity at Key Neurotransmitter Receptors

| Receptor | Norquetiapine Ki (nM) | Quetiapine Ki (nM) | Norquetiapine Functional Activity |

| Serotonin Receptors | |||

| 5-HT1A | 570 | 1800 | Partial Agonist |

| 5-HT2A | 5 | 29 | Antagonist |

| 5-HT2C | 76 | 2800 | Antagonist |

| 5-HT7 | 76 | 307 | Antagonist |

| Dopamine Receptors | |||

| D1 | 210 | 1100 | - |

| D2 | 59 | 56 | Antagonist |

| Adrenergic Receptors | |||

| α1 | 95 (α1B) | 19 | Antagonist |

| α2 | 237 (α2A) | 3630 | Antagonist |

| Histamine Receptors | |||

| H1 | 1.1 | 1.1 | Antagonist |

| Muscarinic Receptors | |||

| M1 | 12 | 65 | Antagonist |

Experimental Protocols: Methodologies for Key Preclinical Studies

Detailed experimental protocols are crucial for the replication and interpretation of preclinical findings. Below are the methodologies for key in vitro and in vivo assays used to characterize the activity of norquetiapine.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of norquetiapine for various neurotransmitter receptors and transporters.

General Protocol:

-

Membrane Preparation:

-

Cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor or transporter of interest are cultured and harvested.[5]

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.[5]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[5]

-

-

Binding Assay:

-

Assays are typically performed in a 96-well plate format.

-

A fixed concentration of a specific radioligand (e.g., [3H]-ligand) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled norquetiapine are added to compete for binding to the target.

-

The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

-

-

Separation and Detection:

-

Bound and free radioligand are separated via rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.[5]

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of norquetiapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Models

Objective: To assess the antidepressant-like activity of norquetiapine.

Protocol:

-

Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[6][7]

-

Procedure:

-

Data Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the 6-minute test.[6] A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[8]

Objective: To evaluate the antidepressant-like effects of norquetiapine in a stress-based model of depression.

Protocol:

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering escapable foot shocks.

-

Procedure:

-

Male Sprague-Dawley rats are commonly used.

-

Induction Phase: On day 1, rats are exposed to a session of inescapable foot shocks (e.g., 60 shocks, 0.8 mA, 15 s duration, with a variable inter-shock interval). Control animals receive no shocks.

-

Drug Treatment: Norquetiapine or vehicle is administered daily for a predetermined period (e.g., 7 days) following the induction phase.

-

Testing Phase: On subsequent days, rats are placed in the shuttle box and subjected to a series of escapable foot shocks (e.g., 30 trials). A conditioned stimulus (e.g., a light or tone) precedes the shock. The animal can avoid the shock by moving to the other side of the shuttle box during the conditioned stimulus presentation, or escape the shock by moving to the other side after the shock has started.

-

-

Data Analysis: The number of escape failures (i.e., the animal failing to cross to the other side during the shock) and the latency to escape are recorded. A significant reduction in escape failures in the norquetiapine-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.[8]

Objective: To assess the anxiolytic-like activity of norquetiapine.

Protocol:

-

Apparatus: An operant conditioning chamber equipped with a drinking spout connected to a water source and a shock generator connected to the grid floor.

-

Procedure:

-

Water-deprived male Wistar rats are trained to lick the drinking spout for a water reward.

-

Once the licking behavior is established, a conflict is introduced where every 20th lick (Fixed Ratio 20, FR20) results in the delivery of a brief, mild electric shock to the feet, in addition to the water reward.

-

Norquetiapine or vehicle is administered prior to the test session.

-

-

Data Analysis: The number of shocks received during the session is recorded. An increase in the number of shocks received in the norquetiapine-treated group compared to the vehicle group indicates an anti-conflict (anxiolytic-like) effect, as the animals are more willing to tolerate the punishment to obtain the reward.[8]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to norquetiapine's preclinical activity.

Caption: Norquetiapine's primary mechanism: NET inhibition.

Caption: Norquetiapine's partial agonism at 5-HT1A receptors.

References

- 1. The atypical antipsychotic quetiapine increases both noradrenaline and dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Norquetiapine blocks the human cardiac sodium channel Nav1.5 in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

Quetiapine Fumarate and the Serotonin 5-HT2A Receptor: A Technical Guide to its Antagonistic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of quetiapine (B1663577) fumarate (B1241708) at the serotonin (B10506) 5-HT2A receptor, a key target in its mechanism of action as an atypical antipsychotic. The document synthesizes quantitative binding and functional data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Pharmacology of Quetiapine at the 5-HT2A Receptor

Quetiapine and its active metabolite, norquetiapine (B1247305), exhibit a strong affinity for and potent antagonism of the 5-HT2A receptor. This interaction is central to quetiapine's therapeutic effects, contributing to its antipsychotic and mood-stabilizing properties with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2][3]

In Vitro Receptor Binding Affinity

The binding affinity of quetiapine and norquetiapine to the 5-HT2A receptor is typically determined through radioligand binding assays. These experiments measure the concentration of the drug required to displace a known radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Species | Source |

| Quetiapine | 5-HT2A | 29 | Human | [4] |

| Norquetiapine | 5-HT2A | 5 | Human | [4] |

| Quetiapine | 5-HT2A | Moderate Affinity | Human | [5] |

Table 1: In Vitro Binding Affinities (Ki) of Quetiapine and Norquetiapine at the 5-HT2A Receptor.

In Vitro Functional Antagonism

Functional assays assess the ability of quetiapine to inhibit the downstream signaling cascade initiated by 5-HT2A receptor activation. The potency of this antagonism is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of quetiapine required to inhibit 50% of the maximal response induced by a 5-HT2A agonist.

| Compound | Assay Type | IC50 (nM) | Cell Line | Source |

| Quetiapine | 5-HT-induced currents | Competitive Antagonist | NCB20 neuroblastoma cells | [6] |

Table 2: In Vitro Functional Antagonism (IC50) of Quetiapine at the 5-HT2A Receptor.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in human subjects provide in vivo quantification of 5-HT2A receptor occupancy by quetiapine at clinically relevant doses. These studies demonstrate a dose-dependent and consistently high level of 5-HT2A receptor blockade.

| Dose (mg/day) | Mean 5-HT2A Occupancy (%) | Patient Population | Source |

| 150 | 38 | Schizophrenia | [7] |

| 300 | 57 | Schizophrenia | [7] |

| 450 | 57 | Schizophrenia | [8] |

| 750 | 74 | Schizophrenia | [8] |

| 350 (mean) | Significant Blockade | Schizophrenia | [9] |

Table 3: In Vivo 5-HT2A Receptor Occupancy of Quetiapine in Patients with Schizophrenia.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of quetiapine with the 5-HT2A receptor.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of a test compound (e.g., quetiapine) for the 5-HT2A receptor.

Materials:

-

Membrane preparation from cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue with high 5-HT2A receptor density (e.g., rat frontal cortex).[10][11]

-

Radioligand: [3H]ketanserin is a commonly used antagonist radioligand for the 5-HT2A receptor.[10][12]

-

Test compound (Quetiapine Fumarate) at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., mianserin).[13]

-

Assay buffer.

-

96-well microfilter plates.[12]

-

Scintillation counter.

Procedure:

-

Incubation: In each well of the microplate, combine the membrane preparation, [3H]ketanserin, and either the test compound at varying concentrations, the non-specific binding control, or buffer (for total binding).

-

Equilibration: Incubate the plates to allow the binding to reach equilibrium. The incubation time can vary depending on the radioligand concentration.[12]

-

Filtration: Rapidly filter the contents of the wells through the filter plates using a vacuum manifold to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with cold assay buffer to remove any remaining unbound radioligand.[10]

-

Scintillation Counting: After drying the filters, add a scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[10]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of the non-labeled antagonist) from the total binding (CPM with buffer only).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.[10]

-

In Vitro Functional Assay: Calcium Flux

This protocol describes a method to measure the antagonistic effect of quetiapine on 5-HT2A receptor-mediated intracellular calcium mobilization.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[14]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

5-HT2A receptor agonist (e.g., serotonin).[15]

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well microplate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add serial dilutions of quetiapine or a vehicle control to the wells and incubate.

-

Agonist Stimulation: Add a pre-determined concentration of the 5-HT2A agonist (typically the EC80 concentration to elicit a robust signal) to all wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR or microplate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.[15]

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data, with the agonist-only wells representing 100% response and wells with a maximal concentration of a known antagonist representing 0% response.

-

Plot the normalized response against the log concentration of quetiapine.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes discussed in this guide.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. PW01-27 - Translational Pharmacology of Quetiapine and Norquetiapine: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]

- 5. ClinPGx [clinpgx.org]

- 6. Quetiapine competitively inhibits 5-HT3 receptor-mediated currents in NCB20 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. D(2) and 5HT(2A) receptor occupancy of different doses of quetiapine in schizophrenia: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo 5-HT2A receptor blockade by quetiapine: an R91150 single photon emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. innoprot.com [innoprot.com]

Investigating the Neuroprotective Properties of Quetiapine Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of Quetiapine (B1663577) Fumarate, an atypical antipsychotic. The document synthesizes findings from multiple preclinical studies, focusing on the molecular mechanisms, relevant signaling pathways, and experimental methodologies. All quantitative data is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams generated using Graphviz (DOT language).

Introduction: Beyond Antipsychotic Action

Quetiapine Fumarate is widely prescribed for the management of schizophrenia and bipolar disorder.[1][2] Beyond its established efficacy in treating psychotic and mood symptoms, a growing body of preclinical evidence highlights its potential neuroprotective capabilities.[3][4] These properties are of significant interest as they suggest a therapeutic role for quetiapine in mitigating neuronal damage associated with neurodegenerative diseases and psychiatric disorders. In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms underlying these protective effects, independent of systemic physiological responses. This guide delves into the key findings from these in vitro investigations, focusing on quetiapine's impact on oxidative stress, apoptosis, neuroinflammation, and crucial intracellular signaling cascades.

Mechanisms of Neuroprotection

In vitro research has identified several key mechanisms through which this compound exerts its neuroprotective effects. These multifaceted actions collectively contribute to enhanced neuronal survival and resilience against various cytotoxic insults.

Antioxidant and Anti-Stress Effects

Quetiapine has demonstrated significant antioxidant properties in various in vitro models. It directly scavenges hydroxyl radicals (OH*) and protects cultured cells against oxidative stress induced by toxins like amyloid-beta (Aβ) and hydrogen peroxide.[3][5][6] The drug helps maintain the activity of crucial antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while reducing the production of lipid peroxidation markers like malondialdehyde (MDA).[3][7][8][9][10] Studies using PC12 cells, for example, have shown that quetiapine prevents the increase in intracellular reactive oxygen species (ROS) and subsequent cell death caused by Aβ exposure.[5][7]

Anti-Apoptotic Activity

A primary mechanism of neuroprotection is the inhibition of programmed cell death, or apoptosis. Quetiapine has been shown to prevent apoptosis in neuronal cells subjected to ischemic or toxic insults.[11] This is achieved by modulating the expression of key proteins in the apoptotic cascade. Specifically, quetiapine can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[9][10] Furthermore, it has been reported to block the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway.[11]

Modulation of Neuroinflammation

Neuroinflammation, often mediated by activated microglial cells, contributes significantly to neuronal damage. Quetiapine exhibits anti-inflammatory properties by inhibiting the activation of microglia. In vitro studies using microglial cell lines (e.g., N9) have shown that quetiapine can significantly reduce the release of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) following stimulation with lipopolysaccharide (LPS).[12][13] This effect is partly mediated through the inhibition of the NF-κB signaling pathway.[9][12][14]

Astrocyte-Mediated Neuroprotection

Interestingly, the neuroprotective effects of quetiapine are not solely neuron-intrinsic. Research indicates that astrocytes play a crucial role as conduits for quetiapine's protective actions. One study found that while quetiapine had no direct effect on the survival of cultured aging GABAergic neurons, the medium from astrocytes pre-treated with quetiapine effectively protected these neurons from age-induced cell death.[15] This protective effect was linked to quetiapine's ability to boost ATP synthesis in astrocytes, thereby enhancing their neurosupportive functions.[15]

Stimulation of Oligodendrocyte Differentiation

Quetiapine has also been shown to positively impact glial cell populations beyond astrocytes and microglia. Studies have revealed that quetiapine can promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[16] This effect, observed in cell cultures, is linked to the modulation of the cell cycle and may contribute to myelin repair, suggesting a potential role in treating demyelinating disorders.[16]

Data Presentation: Quantitative In Vitro Effects

The following tables summarize the quantitative findings from various in vitro studies investigating the neuroprotective effects of this compound.

Table 1: Effects of Quetiapine on Cell Viability and Cytotoxicity

| Cell Line | Insult/Model | Quetiapine Concentration | Observed Effect | Reference |

| PC12 | Amyloid Beta (Aβ) | Not specified | Prevents Abeta-induced cell death | [5] |

| SH-SY5Y | Various | Low concentrations | Significantly enhanced cell survival | [17] |

| N9 Microglia | Lipopolysaccharide (LPS) | Up to 100 µM | No significant effect on cell viability | [13] |

| HaCaT | UVB Irradiation | Not specified | Maintained cell activity at a normal level | [7][8] |

| Panc1 | - | 9 - 150 µM | Dose-dependent cytotoxic effect at 48h | [18] |

| MCF-7 | - | Not specified | Reduced cell viability | [19] |

Table 2: Antioxidant Properties of Quetiapine In Vitro

| Cell Line/Model | Stressor | Quetiapine Concentration | Outcome Measure | Result | Reference |

| PC12 | Aβ (25-35) | Not specified | Intracellular ROS | Prevented increase | [5] |

| Cell-free system | Fenton system | Not specified | Hydroxyl Radical (OH) | Scavenged OH | [5] |

| HaCaT | UVB Irradiation | Not specified | Intracellular ROS | Blocked UVB-induced ROS generation | [7][8] |

| In vitro model | Hydrogen Peroxide | Not specified | Pro-oxidant effects | Protected against H₂O₂ effects | [3] |

| In vitro model | Not specified | Not specified | Superoxide Dismutase (SOD) | Protected against SOD inhibition | [3] |

Table 3: Anti-Apoptotic Effects of Quetiapine In Vitro

| Cell Line/Model | Stressor | Quetiapine Concentration | Outcome Measure | Result | Reference |

| PC12 | Not specified | Not specified | Bax translocation/expression | Decreased | [11] |

| PC12 | Not specified | Not specified | Bcl-XL expression | Increased | [11] |

| Neuronal Cells | Beta-amyloid peptide | Not specified | Caspase-3 activation | Blocked | [11] |

| Rat Brain | Doxorubicin-induced | 10 or 20 mg/kg (in vivo) | Bcl-2 level | Increased | [9][10] |

| Rat Brain | Doxorubicin-induced | 10 or 20 mg/kg (in vivo) | Bax and Caspase-3 levels | Reduced | [9][10] |

Table 4: Effects of Quetiapine on Neuroinflammation In Vitro

| Cell Line | Stimulant | Quetiapine Concentration | Outcome Measure | Result | Reference |

| N9 Microglia | LPS | 10 µM | Nitric Oxide (NO) release | Dramatically inhibited | [13] |

| N9 Microglia | LPS (100 ng/ml) | 10 µM | TNF-α mRNA expression | Significantly inhibited | [13] |

| Activated Microglia | Not specified | Not specified | NO generation | Inhibited | [12] |

| RAW-264.7 | PHA-activated | Not specified | Inflammatory response | Exerted an anti-inflammatory effect | [20] |

| Organotypic Cultures | LPS | Not specified | IL-1β, IL-6, Cebpb, Arg1 expression | Prevented increase | [14] |

Key Signaling Pathways

Quetiapine's neuroprotective effects are mediated by its modulation of critical intracellular signaling pathways that regulate cell survival, growth, and plasticity.

Akt/GSK-3β Pathway

The Akt/glycogen synthase kinase 3 beta (GSK-3β) pathway is a central regulator of cell survival.[21] Akt, a serine/threonine kinase, is activated by various growth factors and, in turn, phosphorylates and inhibits GSK-3β.[21] Over-activation of GSK-3β is linked to apoptosis and neurodegeneration.[22][23] Studies suggest that quetiapine can activate Akt signaling, leading to the inhibitory phosphorylation of GSK-3β, which contributes to its neuroprotective and therapeutic effects.[4][21][24]

CREB/BDNF Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that supports neuronal survival, growth, and synaptic plasticity. The transcription factor CREB (cAMP response element-binding protein) is a critical regulator of BDNF gene expression.[25] Quetiapine has been shown to activate the CREB/BDNF signaling pathway.[25][26] Chronic administration of quetiapine can increase the expression of both BDNF mRNA and protein in the hippocampus, an effect that is believed to underlie its antidepressant and neurogenic properties.[3][27][28]

Caption: Quetiapine modulates Akt/GSK-3β and CREB/BDNF pathways.

Experimental Protocols

This section outlines common methodologies used in the in vitro assessment of this compound's neuroprotective properties.

Cell Culture and Treatment

-

Cell Lines: Commonly used neuronal or glial cell lines include human neuroblastoma SH-SY5Y, rat pheochromocytoma PC12, and murine microglial N9 cells.[13][17] These provide consistent and reproducible models for studying specific cellular responses.

-

Primary Cultures: For more physiologically relevant models, primary neuronal, astrocyte, or oligodendrocyte progenitor cell (OPC) cultures are used.[15][16]

-

Treatment: Cells are typically pre-incubated with various concentrations of this compound for a specified duration (e.g., 1 to 24 hours) before being exposed to a neurotoxic stimulus (e.g., H₂O₂, Aβ peptide, LPS).[5][13]

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically.[13]

-

LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant is a common method to quantify cytotoxicity.

Measurement of Oxidative Stress

-

Intracellular ROS Assay: Dichlorofluorescin diacetate (DCF-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. The fluorescence intensity, measured by a plate reader or flow cytometry, is proportional to the level of intracellular ROS.

-

Antioxidant Enzyme Activity: Spectrophotometric assay kits are used to measure the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in cell lysates.[8]

-

Lipid Peroxidation Assay: Malondialdehyde (MDA), a product of lipid peroxidation, can be measured using assays based on its reaction with thiobarbituric acid (TBA) to form a fluorescent adduct.[8]

Apoptosis Detection

-

Caspase Activity Assays: The activity of key executioner caspases, like caspase-3, is measured using fluorometric or colorimetric assays that detect the cleavage of a specific substrate.

-

Western Blotting for Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are quantified by Western blot analysis of cell lysates.[11]

Analysis of Signaling Pathways

-

Western Blotting: This technique is the gold standard for analyzing the expression and phosphorylation status of proteins within signaling cascades. Antibodies specific to total and phosphorylated forms of proteins like Akt, GSK-3β, and CREB are used to probe protein lysates separated by gel electrophoresis.[21]

Measurement of Inflammatory Markers

-

Griess Assay: This colorimetric assay is used to quantify nitrite (B80452) (a stable product of NO) in the cell culture medium as an indicator of NO production by activated microglia.[13]

-

ELISA/qRT-PCR: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant. Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of these inflammatory markers within the cells.[13][14]

Caption: A typical workflow for in vitro neuroprotection studies.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing antioxidant, anti-apoptotic, and anti-inflammatory effects, is rooted in the modulation of fundamental signaling pathways like Akt/GSK-3β and CREB/BDNF. These findings provide a solid foundation for further research into the therapeutic application of quetiapine in neurodegenerative and psychiatric conditions where neuronal viability is compromised. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret future studies aimed at further elucidating the neuroprotective role of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of quetiapine beyond its clinical efficacy in bipolar disorder: From neuroprotection to the treatment of psychiatric disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective potential of quetiapine against streptozotocin‐induced sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration of an anti-oxidative stress mechanism of quetiapine: implications for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Antioxidative Effect of Quetiapine on Acute Ultraviolet-B-Induced Skin and HaCaT Cell Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidative Effect of Quetiapine on Acute Ultraviolet-B-Induced Skin and HaCaT Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quetiapine Moderates Doxorubicin-Induced Cognitive Deficits: Influence of Oxidative Stress, Neuroinflammation, and Cellular Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Effects of Quetiapine on Neuronal Apoptosis Following Experimental Transient Focal Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Quetiapine Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination [frontiersin.org]

- 14. Insights into the Potential Impact of Quetiapine on the Microglial Trajectory and Inflammatory Response in Organotypic Cortical Cultures Derived from Rat Offspring [mdpi.com]

- 15. Astrocyte-dependent protective effect of quetiapine on GABAergic neuron is associated with the prevention of anxiety-like behaviors in aging mice after long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of quetiapine, risperidone, 9-hydroxyrisperidone and ziprasidone on the survival of human neuronal and immune cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2024.febscongress.org [2024.febscongress.org]

- 19. researchgate.net [researchgate.net]

- 20. Unmetabolized quetiapine exerts an in vitro effect on innate immune cells by modulating inflammatory response and neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. air.unimi.it [air.unimi.it]

- 24. Effects of antipsychotic drugs on BDNF, GSK-3β, and β-catenin expression in rats subjected to immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanistic insights into Quetiapine's Protective effects on cognitive function and synaptic plasticity in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quetiapine and repetitive transcranial magnetic stimulation ameliorate depression-like behaviors and up-regulate the proliferation of hippocampal-derived neural stem cells in a rat model of depression: The involvement of the BDNF/ERK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Vascular Endothelial Growth Factor and Brain-Derived Neurotrophic Factor in Quetiapine Treated First-Episode Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Preclinical Journey of Quetiapine Fumarate: A Technical Guide to its Discovery and Development for Psychiatric Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine (B1663577) fumarate, an atypical antipsychotic, has a well-established role in the management of a spectrum of psychiatric disorders. Its therapeutic success is rooted in a comprehensive preclinical development program that elucidated its unique pharmacological profile. This technical guide provides an in-depth review of the preclinical discovery and development of quetiapine, detailing its chemical synthesis, pharmacodynamic and pharmacokinetic properties, and the pivotal in vitro and in vivo studies that defined its efficacy and safety profile. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. Visualizations of signaling pathways and experimental workflows are provided to offer a clear understanding of the logical progression from molecule to potential therapeutic agent.

Introduction

The quest for antipsychotic agents with improved efficacy, particularly for negative symptoms and cognitive deficits in schizophrenia, and a more favorable side-effect profile, especially concerning extrapyramidal symptoms (EPS), led to the development of atypical antipsychotics. Quetiapine, a dibenzothiazepine derivative, emerged from this research endeavor.[1][2] Preclinical investigations revealed a pharmacological profile similar to clozapine (B1669256) but with a distinct safety advantage, predicting a low propensity for motor side effects.[3] This document serves as a technical guide to the critical preclinical data that underpinned the clinical development of quetiapine fumarate.

Chemical Synthesis

The synthesis of quetiapine involves a multi-step process starting from dibenzothiazepinone. A key intermediate, 11-chlorodibenzo[b,f][2][4]thiazepine, is formed and subsequently reacted with 2-(2-piperazin-1-ylethoxy)-ethanol to yield the quetiapine base. The final salt, this compound, is then formed by reacting the base with fumaric acid.[5][6]

References

- 1. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Neurotrophic Impact of Quetiapine Fumarate: An In-depth Examination of its Influence on BDNF Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of quetiapine (B1663577) fumarate (B1241708), an atypical antipsychotic, on the expression of brain-derived neurotrophic factor (BDNF). It synthesizes findings from preclinical and clinical studies, detailing the quantitative changes in BDNF levels across various experimental models and patient populations. This document elucidates the underlying molecular mechanisms, focusing on key signaling pathways, and provides detailed experimental protocols for the methodologies cited. The information is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development, offering insights into the neuroprotective and neuroplastic properties of quetiapine.

Introduction

Quetiapine fumarate is a widely prescribed atypical antipsychotic for the treatment of schizophrenia, bipolar disorder, and as an adjunct therapy for major depressive disorder.[1] Beyond its primary antipsychotic activity, which is attributed to its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, emerging evidence suggests that quetiapine possesses neurotrophic and neuroprotective properties.[1][2][3] A significant aspect of this neurotrophic activity appears to be mediated through its influence on the expression of brain-derived neurotrophic factor (BDNF).

BDNF is a crucial neurotrophin that plays a pivotal role in neuronal survival, differentiation, and synaptic plasticity.[4][5] Dysregulation of BDNF signaling has been implicated in the pathophysiology of several psychiatric disorders, including depression, bipolar disorder, and schizophrenia.[2] This guide delves into the intricate relationship between this compound and BDNF expression, providing a detailed overview of the current state of research in this area.

Preclinical Evidence of Quetiapine's Impact on BDNF Expression

Animal studies have been instrumental in elucidating the effects of quetiapine on BDNF expression. These studies, primarily conducted in rats, have demonstrated that quetiapine can modulate BDNF levels, particularly in brain regions critical for mood and cognition, such as the hippocampus and neocortex.

Effects in Non-Stressed and Healthy Animal Models

In healthy, non-stressed rats, chronic administration of quetiapine has been shown to increase BDNF mRNA expression in the dentate gyrus of the hippocampus.[6][7] However, the effects can be time-dependent. One study found that while short-term quetiapine administration increased hippocampal BDNF, long-term treatment in healthy rats led to a decrease in both novel object recognition performance and BDNF protein expression.[5][8] Another study reported that chronic oral quetiapine treatment resulted in an increased proBDNF/BDNF ratio and decreased phosphorylation of Akt and CREB in the hippocampus, suggesting potential adverse effects on synaptic plasticity with long-term use in the absence of a pathological condition.[9]

Effects in Animal Models of Stress and Disease

Quetiapine has demonstrated a robust ability to counteract the detrimental effects of stress on BDNF expression. In rats subjected to immobilization or restraint stress, which typically leads to a decrease in hippocampal BDNF, quetiapine administration has been shown to attenuate or completely reverse this reduction.[3][6][10][11]

-

Immobilization Stress: Chronic administration of quetiapine (10 mg/kg for 21 days) significantly attenuated the decrease in BDNF mRNA expression in both the hippocampus and cortical regions of rats subjected to immobilization stress.[6][7] Pretreatment with quetiapine also markedly attenuated the stress-induced decrease in BDNF protein levels in hippocampal neurons.[3]

-

Chronic Restraint Stress: Quetiapine dose-dependently prevented the decrease in hippocampal BDNF expression caused by chronic restraint stress.[10]

-

NMDA Receptor Hypofunction: In a model of reduced NMDA receptor activity using MK-801, which mimics some aspects of schizophrenia, quetiapine administration led to a marked elevation of BDNF mRNA levels in the rat hippocampus.[12] This effect was not observed with the typical antipsychotic haloperidol.[12]

-

Epilepsy Model: In a pilocarpine-induced epilepsy model in rats, quetiapine administration upregulated the expression of pro-BDNF and mature BDNF (m-BDNF) in the hippocampus, activating the CREB/BDNF signaling pathway.[13]

-

Sleep Deprivation: In sleep-deprived rats, both long- and short-term quetiapine administration reversed the negative effects on memory, with short-term treatment also increasing hippocampal BDNF levels.[5][8]

Clinical Evidence of Quetiapine's Impact on BDNF Expression

Clinical studies investigating the effects of quetiapine on peripheral BDNF levels in patients have yielded promising, albeit complex, results. Serum BDNF levels are often considered a proxy for central BDNF activity.

In drug-naive, first-episode psychosis patients, twelve weeks of quetiapine treatment resulted in significantly higher mean serum BDNF levels compared to baseline.[2][14] The increase in serum BDNF correlated with reductions in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale (BPRS).[2][14] Furthermore, at the end of the treatment period, patient BDNF levels were no longer significantly different from those of healthy controls, suggesting a normalizing effect of quetiapine.[2]

In patients with major depressive disorder or bipolar disorder, the addition of a low dose of quetiapine to standard antidepressant therapy has been associated with increased plasma BDNF levels.[1]

Quantitative Data on Quetiapine's Effect on BDNF Expression

The following tables summarize the quantitative findings from key preclinical and clinical studies.

| Table 1: Preclinical Studies on Quetiapine and BDNF Expression | ||||||

| Study Model | Species | Brain Region | Quetiapine Dose & Duration | BDNF Measurement | Key Finding | Citation |

| Immobilization Stress | Rat | Hippocampus & Neocortex | 10 mg/kg, 21 days | mRNA | Significantly attenuated stress-induced decrease. | [6][7] |

| Healthy (non-stressed) | Rat | Dentate Gyrus | 10 mg/kg, 21 days | mRNA | Significantly increased expression. | [6][7] |

| NMDA Receptor Hypofunction (MK-801) | Rat | Hippocampus | Not specified | mRNA | Marked elevation of BDNF mRNA levels. | [12] |

| Immobilization Stress | Rat | Hippocampus | 10 mg/kg (pretreatment) | Protein (Western Blot) | Markedly attenuated stress-induced decrease. | [3] |

| Chronic Restraint Stress | Rat | Hippocampus | 5 mg/kg & 10 mg/kg | Not specified | Dose-dependently prevented stress-induced decrease. | [10] |

| Epilepsy (Pilocarpine-induced) | Rat | Hippocampus | Not specified | Protein (Western Blot), mRNA | Upregulated pro-BDNF, m-BDNF, and BDNF mRNA. | [13] |

| Sleep Deprivation (72h) | Rat | Hippocampus | 10 mg/kg, 4 days (short-term) | Protein (ELISA) | Increased hippocampal BDNF levels. | [5][8] |

| Healthy | Rat | Hippocampus | 25 mg/kg/day, 90 days (oral) | Protein (Western Blot) | Increased proBDNF/BDNF ratio. | [9] |

| Table 2: Clinical Studies on Quetiapine and BDNF Expression | |||||

| Patient Population | Sample Size | Quetiapine Treatment | BDNF Measurement | Key Finding | Citation |

| First-Episode Psychosis | 15 | 12 weeks | Serum BDNF | Mean serum BDNF level was significantly higher at week 12 compared to baseline. | [2][14] |

| Major Depressive & Bipolar Disorder | Not specified | 16 weeks (300 mg/day extended-release) | Plasma BDNF | Increased BDNF levels in depression, decreased in mania/mixed episodes. | [1] |

| Major Depressive & Bipolar Disorder (adjunctive) | Not specified | 4 weeks (low dose) | Plasma BDNF | Increased plasma BDNF levels. | [1] |

Signaling Pathways Implicated in Quetiapine's Modulation of BDNF

The molecular mechanisms underlying quetiapine's effects on BDNF expression are complex and appear to involve the modulation of key intracellular signaling cascades. The CREB/BDNF and BDNF/ERK pathways have been identified as significant players.

The CREB/BDNF Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in regulating the expression of genes involved in neuronal plasticity, including BDNF. Phosphorylation of CREB (pCREB) is a key step in its activation. Studies have shown that quetiapine can influence this pathway:

-

In a rat model of epilepsy, quetiapine upregulated the expression of both p-CREB and total CREB in the hippocampus, leading to increased BDNF expression.[13]

-

In rats subjected to restraint stress, quetiapine reversed the stress-induced suppression of hippocampal neurogenesis, which was associated with an increase in the number of pCREB-positive cells.[11]

Caption: Quetiapine's modulation of the CREB/BDNF signaling pathway.

The BDNF/ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is another critical downstream effector of BDNF signaling. The binding of BDNF to its receptor, TrkB, can activate the ERK pathway, which is involved in cell proliferation and survival.

-

A study investigating the combined effects of quetiapine and repetitive transcranial magnetic stimulation (rTMS) in a rat model of depression found that the treatment restored the protein expression of both BDNF and phosphorylated ERK1/2 (pERK1/2) in the hippocampus.[15] The pro-proliferative effects of the treatment on hippocampal-derived neural stem cells were abolished by an MEK inhibitor (U0126), confirming the involvement of the ERK pathway.[15]

Caption: Downstream signaling of the BDNF/ERK pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to assess the impact of quetiapine on BDNF expression.

Animal Models and Drug Administration

-

Animals: The majority of preclinical studies have utilized adult male Sprague-Dawley or Wistar albino rats.[6][8]

-

Stress Models:

-

Immobilization Stress: Rats are typically placed in restrainers for a specified period (e.g., 2 hours daily for 21 days).[6]

-

Chronic Restraint Stress (CRS): Animals are restrained for longer durations (e.g., 6 hours per day for 14 days).[10]

-

Sleep Deprivation (SD): The modified multiple-platform technique in a water tank for 72 hours is a common method.[8]

-

-

Drug Administration: Quetiapine is often administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 10 mg/kg.[6][8][10] Oral administration in drinking water has also been used for chronic studies.[9]

Caption: A generalized workflow for preclinical quetiapine-BDNF studies.

Measurement of BDNF mRNA

-

In Situ Hybridization: This technique is used to localize BDNF mRNA within specific brain regions. It involves hybridizing a labeled probe complementary to the BDNF mRNA sequence.

-

Reverse Transcriptase Polymerase Chain Reaction (RT-PCR): RT-PCR is employed to quantify the amount of BDNF mRNA. Total RNA is extracted from brain tissue, reverse transcribed into cDNA, and then amplified using specific primers for the BDNF gene. The results are often normalized to a housekeeping gene.

Measurement of BDNF Protein

-

Western Blot Analysis: This method is used to detect and quantify BDNF protein levels. Brain tissue is homogenized, and proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane and probed with a primary antibody specific to BDNF, followed by a secondary antibody for detection.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. It is a highly sensitive method used to measure BDNF protein concentrations in tissue homogenates or serum.[8]

Conclusion

The evidence strongly suggests that this compound has a significant impact on brain-derived neurotrophic factor expression. In preclinical models, quetiapine consistently demonstrates the ability to upregulate BDNF mRNA and protein levels, particularly in the hippocampus, and to mitigate the stress-induced downregulation of this critical neurotrophin.[3][6][7][10] Clinical studies corroborate these findings, showing that quetiapine treatment can normalize peripheral BDNF levels in patients with psychotic disorders and increase them in those with mood disorders.[1][2]

The modulation of the CREB/BDNF and BDNF/ERK signaling pathways appears to be a key mechanism through which quetiapine exerts its neurotrophic effects.[13][15] These findings contribute to a growing understanding of quetiapine's therapeutic actions beyond simple receptor antagonism, highlighting its potential role in promoting neuroplasticity and neuroprotection.

For drug development professionals, these insights offer a potential biomarker (BDNF) for gauging treatment response and suggest that targeting neurotrophic pathways could be a valuable strategy for novel therapeutic agents. For researchers and scientists, further investigation is warranted to fully elucidate the complex, time-dependent effects of quetiapine on BDNF and its downstream signaling cascades, and to translate these preclinical findings into optimized clinical practice.

References

- 1. Role of quetiapine beyond its clinical efficacy in bipolar disorder: From neuroprotection to the treatment of psychiatric disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Endothelial Growth Factor and Brain-Derived Neurotrophic Factor in Quetiapine Treated First-Episode Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quetiapine attenuates the immobilization stress-induced decrease of brain-derived neurotrophic factor expression in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of antipsychotic drugs on brain-derived neurotrophic factor expression under reduced N-methyl-D-aspartate receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Quetiapine on Novelty‐Related Object Recognition Memory and Hippocampal BDNF Level in Sleep‐Deprived Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of quetiapine on the brain-derived neurotrophic factor expression in the hippocampus and neocortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Quetiapine on Novelty-Related Object Recognition Memory and Hippocampal BDNF Level in Sleep-Deprived Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral quetiapine treatment results in time-dependent alterations of recognition memory and brain-derived neurotrophic factor-related signaling molecules in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergetic effects of quetiapine and venlafaxine in preventing the chronic restraint stress-induced decrease in cell proliferation and BDNF expression in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quetiapine reverses the suppression of hippocampal neurogenesis caused by repeated restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quetiapine regulates FGF-2 and BDNF expression in the hippocampus of animals treated with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic insights into Quetiapine's Protective effects on cognitive function and synaptic plasticity in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quetiapine and repetitive transcranial magnetic stimulation ameliorate depression-like behaviors and up-regulate the proliferation of hippocampal-derived neural stem cells in a rat model of depression: The involvement of the BDNF/ERK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Off-Label Therapeutic Potential of Quetiapine Fumarate: A Technical Guide for Researchers

An In-depth Exploration of Novel Applications for a Well-Established Atypical Antipsychotic

Abstract

Quetiapine (B1663577) Fumarate, an atypical antipsychotic with a well-established profile for the treatment of schizophrenia and bipolar disorder, is increasingly being explored for its therapeutic potential in a variety of off-label indications. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning evidence supporting these alternative applications. It delves into the underlying molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols to facilitate further investigation. This document aims to serve as a foundational resource for the scientific community to rigorously evaluate and potentially expand the therapeutic utility of Quetiapine Fumarate.

Introduction

This compound, first approved for medical use in the United States in 1997, is a second-generation antipsychotic that has become one of the most prescribed medications in its class.[1] Its primary indications include the management of schizophrenia and the treatment of manic and depressive episodes associated with bipolar disorder.[2][3][4] However, a growing body of clinical observation and scientific research suggests that its therapeutic reach may extend to a number of other conditions, including anxiety disorders, insomnia, and dementia-related psychosis.[1][3][5] This off-label use is often driven by its unique pharmacological profile, characterized by a broad spectrum of receptor interactions.[6][7] This guide will systematically explore the scientific basis for these off-label applications, providing the necessary data and methodologies to empower further research and development in this promising area.

Molecular Mechanism of Action and Receptor Binding Profile

Quetiapine's diverse clinical effects are a direct result of its interactions with a wide array of neurotransmitter receptors in the brain.[6][7] Unlike typical antipsychotics that primarily target dopamine (B1211576) D2 receptors, quetiapine exhibits a more complex and nuanced receptor binding profile. Its therapeutic efficacy and side-effect profile are dictated by its affinity for various dopamine, serotonin, histamine (B1213489), and adrenergic receptors.[6][7]

Key Receptor Interactions

Quetiapine and its active metabolite, norquetiapine (B1247305), display varying affinities for several key receptors, which are summarized in the table below. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Quetiapine Ki (nM) | Norquetiapine Ki (nM) | Primary Associated Effects |

| Dopamine D2 | 337 - 800 | 1180 | Antipsychotic effects (at higher occupancy) |

| Serotonin 5-HT2A | 30 - 100 | 48 | Anxiolytic, antidepressant, and antipsychotic effects; improved sleep architecture |

| Serotonin 5-HT1A | 432 | 45 | Anxiolytic and antidepressant effects (partial agonism) |

| Histamine H1 | 11 | 3.5 | Sedative and hypnotic effects |

| Adrenergic α1 | 19 | 12 | Orthostatic hypotension (side effect) |

| Adrenergic α2 | 827 | 12 | Antidepressant effects |

| Norepinephrine Transporter (NET) | >10,000 | 12 | Antidepressant effects |

Data compiled from multiple sources.

Signaling Pathways

The binding of quetiapine and norquetiapine to their respective receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathways associated with quetiapine's action on key receptors implicated in its off-label therapeutic potential.

Off-Label Therapeutic Applications and Supporting Data

The following sections detail the most prominent off-label uses of quetiapine, supported by quantitative data from relevant studies.

Anxiety Disorders

Quetiapine has shown promise in the treatment of generalized anxiety disorder (GAD), particularly in patients who have not responded to standard therapies.[8] This anxiolytic effect is thought to be mediated by its antagonism of 5-HT2A receptors and partial agonism at 5-HT1A receptors.

Table 1: Clinical Trial Data for Quetiapine in Generalized Anxiety Disorder